molecular formula C6H7F3N4 B1403717 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine CAS No. 1372711-01-7

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine

Cat. No.: B1403717
CAS No.: 1372711-01-7
M. Wt: 192.14 g/mol
InChI Key: KSHPFMMNRGWDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazino group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methylhydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The methylhydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine
  • 2-(1-Methylhydrazino)-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7H8F3N5
  • Molecular Weight : 215.17 g/mol

This compound features a pyrimidine ring substituted with a methylhydrazino group and a trifluoromethyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. A study highlighted the effectiveness of trifluoromethyl pyrimidinones against Mycobacterium tuberculosis, suggesting that similar structures could be explored for their antibacterial potential .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in various cancer cell lines. For instance, it was tested against the HepG2 liver cancer cell line, revealing a dose-dependent response. The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .

Cell Line IC50 (µM) Mechanism of Action
HepG215.0Induction of apoptosis via NF-κB pathway modulation
MCF-720.5Cell cycle arrest and apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the modulation of signaling pathways such as NF-κB and caspase activation .
  • Inhibition of Enzymatic Activity : It may also inhibit specific enzymes involved in cell proliferation and survival, contributing to its cytotoxic effects.
  • Antimicrobial Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, potentially allowing better membrane penetration and interaction with microbial targets .

Case Study 1: Anticancer Activity

A study conducted on various hydrazine derivatives including this compound showed promising anticancer activity. The compound was found to significantly reduce viability in HepG2 cells by inducing apoptosis through the activation of death receptors and mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The compound exhibited selective antibacterial activity, particularly against Staphylococcus aureus, showcasing potential for development as an antibacterial agent .

Properties

IUPAC Name

1-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c1-13(10)5-11-3-2-4(12-5)6(7,8)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPFMMNRGWDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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